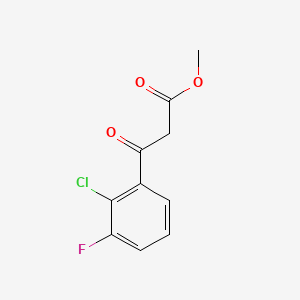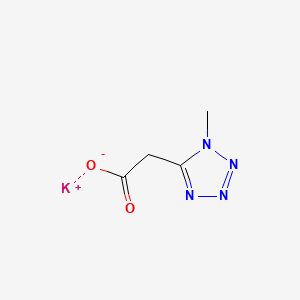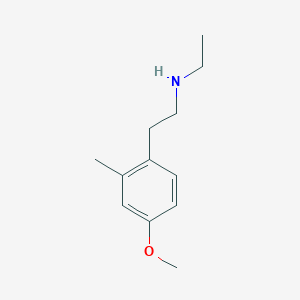
n-Ethyl-2-(4-methoxy-2-methylphenyl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Ethyl-2-(4-methoxy-2-methylphenyl)ethan-1-amine is an organic compound that belongs to the class of amines. This compound is characterized by the presence of an ethyl group attached to the nitrogen atom and a methoxy group attached to the aromatic ring. It is a derivative of phenethylamine, which is a common structure in many biologically active compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Ethyl-2-(4-methoxy-2-methylphenyl)ethan-1-amine can be achieved through several methods. One common approach involves the alkylation of primary amines. For instance, the reaction of 4-methoxy-2-methylbenzaldehyde with ethylamine under reductive amination conditions can yield the desired product. This reaction typically requires a reducing agent such as sodium cyanoborohydride (NaBH3CN) or lithium aluminum hydride (LiAlH4) to facilitate the reduction of the imine intermediate to the amine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be employed to enhance the efficiency of the reaction. Additionally, the use of automated reactors and precise control of reaction parameters (temperature, pressure, and pH) can further optimize the production process.
化学反应分析
Types of Reactions
n-Ethyl-2-(4-methoxy-2-methylphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products
Oxidation: Imines, nitriles
Reduction: Secondary or tertiary amines
Substitution: Nitro derivatives, halogenated compounds
科学研究应用
n-Ethyl-2-(4-methoxy-2-methylphenyl)ethan-1-amine has various applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound can be used to investigate the interactions between amines and biological receptors, particularly in the context of neurotransmission.
Medicine: Research into its potential therapeutic effects, such as its role as a ligand for specific receptors, can lead to the development of new drugs.
作用机制
The mechanism of action of n-Ethyl-2-(4-methoxy-2-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The presence of the methoxy and ethyl groups can modulate its binding affinity and selectivity for these targets, thereby affecting its biological activity .
相似化合物的比较
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxy group but lacks the ethyl substitution on the nitrogen atom.
3,4-Dimethoxyphenethylamine: Contains two methoxy groups on the aromatic ring but differs in the substitution pattern.
4-Methylphenethylamine: Similar structure but with a methyl group instead of a methoxy group on the aromatic ring
Uniqueness
n-Ethyl-2-(4-methoxy-2-methylphenyl)ethan-1-amine is unique due to the combination of its ethyl and methoxy substituents, which can influence its chemical reactivity and biological activity. This distinct structure allows for specific interactions with molecular targets that may not be achievable with other similar compounds.
属性
分子式 |
C12H19NO |
|---|---|
分子量 |
193.28 g/mol |
IUPAC 名称 |
N-ethyl-2-(4-methoxy-2-methylphenyl)ethanamine |
InChI |
InChI=1S/C12H19NO/c1-4-13-8-7-11-5-6-12(14-3)9-10(11)2/h5-6,9,13H,4,7-8H2,1-3H3 |
InChI 键 |
ZIXKSLOIRSOBCA-UHFFFAOYSA-N |
规范 SMILES |
CCNCCC1=C(C=C(C=C1)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


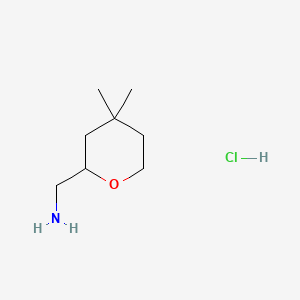
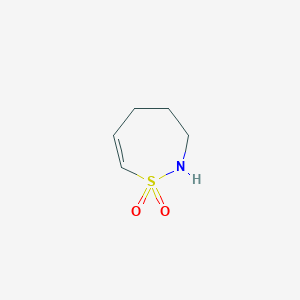
![rel-(3aR,5S,6aS)-5-Boc-octahydrocyclopenta[c]pyrrole](/img/structure/B13524036.png)
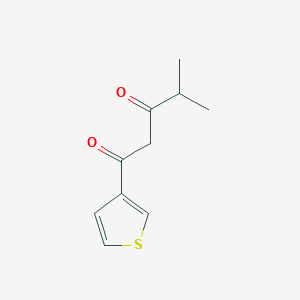
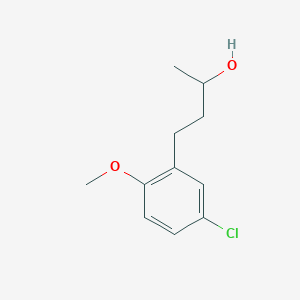
![2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)aceticacid](/img/structure/B13524059.png)
![rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptan-5-olhydrochloride](/img/structure/B13524062.png)
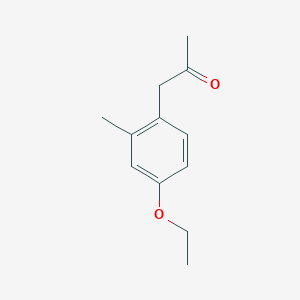


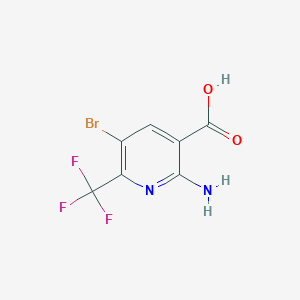
![Methyl[2-(2,4,6-trimethoxyphenyl)ethyl]amine](/img/structure/B13524097.png)
